molecular formula C18H12ClN3Na2O9S2 B13798414 Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B13798414
M. Wt: 559.9 g/mol
InChI Key: ODFCJMWDVMOXBS-UHFFFAOYSA-L
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Description

Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is a complex organic compound with significant applications in various fields. It is known for its vibrant color and is often used as a dye. The compound’s structure includes a naphthalene ring, sulfonate groups, and a diazenyl linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 5-acetamido-4-hydroxynaphthalene-2,7-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The reaction is typically carried out in aqueous solutions with precise control over pH and temperature to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the textile industry for dyeing fabrics

Mechanism of Action

The compound exerts its effects primarily through its diazenyl linkage, which can interact with various molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonate
  • Disodium 5-acetamido-3-[(2,3-dimethylphenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonate
  • Eriochrome Blue SE

Uniqueness

Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C18H12ClN3Na2O9S2

Molecular Weight

559.9 g/mol

IUPAC Name

disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C18H14ClN3O9S2.2Na/c1-8(23)20-13-7-11(32(26,27)28)4-9-5-15(33(29,30)31)17(18(25)16(9)13)22-21-12-6-10(19)2-3-14(12)24;;/h2-7,24-25H,1H3,(H,20,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

ODFCJMWDVMOXBS-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)Cl)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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